Octyl 2-methylisocrotonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

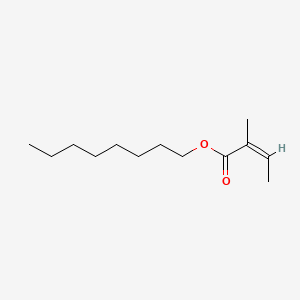

Structure

3D Structure

Properties

CAS No. |

83803-42-3 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

octyl (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5- |

InChI Key |

JNHPLASQNDHBJH-XGICHPGQSA-N |

Isomeric SMILES |

CCCCCCCCOC(=O)/C(=C\C)/C |

Canonical SMILES |

CCCCCCCCOC(=O)C(=CC)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Octyl Angelate (Octyl 2-methylisocrotonate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl angelate, systematically known as octyl (2Z)-2-methylbut-2-enoate, is an organic compound classified as an ester of angelic acid. While the name "octyl 2-methylisocrotonate" is sometimes used, "octyl angelate" is the more common and structurally descriptive name. Angelic acid is the (Z)-isomer of 2-methyl-2-butenoic acid, a naturally occurring monocarboxylic unsaturated organic acid found in plants of the Apiaceae family[1]. Its esters, known as angelates, are often active components in herbal medicines and are of interest for their potential therapeutic properties and use as fragrance components[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of octyl angelate.

Chemical Structure and Nomenclature

The chemical structure of octyl angelate features an octyl group attached to the carboxyl group of angelic acid. The defining characteristic is the cis or (Z) configuration of the double bond.

-

IUPAC Name: octyl (2Z)-2-methylbut-2-enoate

-

Synonyms: this compound, n-octyl angelate

-

Molecular Formula: C₁₃H₂₄O₂

-

SMILES: CCCCCCCC/OC(=O)/C(\C)=C/C

Physicochemical Properties

Detailed experimental data for octyl angelate is not widely available in public literature. The following table summarizes the available data and includes estimated values for comparison. For context, the properties of the related compound, isoamyl angelate, are also provided.

| Property | Value (Octyl Angelate) | Value (Isoamyl Angelate) |

| Molecular Weight | 212.33 g/mol | 170.25 g/mol |

| Boiling Point | Not available | 201 °C[3] |

| Flash Point | Not available | 80 °C[3] |

| Specific Gravity | Not available | 0.89 (20/20 °C)[3] |

| Purity (GC) | Not available | min. 99.0 %[3] |

| Appearance | Colorless to Almost colorless clear liquid (presumed) | Colorless to Almost colorless clear liquid[3] |

Comparative Properties of Stereoisomers: Octyl Angelate vs. Octyl Tiglate

Octyl tiglate is the (E)-isomer of octyl angelate. The stereochemistry of the double bond can influence the physical and biological properties of the molecule. A study involving gas chromatography-mass spectrometry (GC-MS) provides retention indices for both isomers, which can be useful for their analytical separation and identification[4].

| Compound | Retention Index (Non-polar column) | Retention Index (Polar column) |

| Octyl Angelate | 1480 | 1745 |

| Octyl Tiglate | 1526 | 1827 |

Synthesis of Octyl Angelate

The synthesis of octyl angelate can be achieved through several esterification methods. A common approach is the Fischer esterification of angelic acid with octanol. Alternatively, a transesterification reaction starting from a more volatile angelate ester, such as methyl angelate, can be employed[5].

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of octyl angelate from angelic acid and 1-octanol.

Materials:

-

Angelic acid

-

1-Octanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add angelic acid (1.0 eq), 1-octanol (1.2 eq), and toluene.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted angelic acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude octyl angelate can be purified by vacuum distillation.

Experimental Protocol: Transesterification

This method is adapted from a patented process for preparing novel angelate esters[5][6].

Materials:

-

Methyl angelate

-

1-Octanol

-

Toluene (solvent)

-

Soxhlet extractor with molecular sieves (4A)

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

Combine methyl angelate (1.0 eq), 1-octanol (1.2 eq), toluene, and dioctyltin laurate in a glass flask.

-

Fit the flask with a Soxhlet extractor containing 4A molecular sieves and a reflux condenser[5][6].

-

Heat the mixture to a continuous reflux. The refluxing liquid will pass through the molecular sieves, which will trap the methanol produced during the transesterification, driving the reaction to completion[5][6].

-

After several hours of reflux, cool the reaction mixture.

-

The resulting mixture can be subjected to distillation to isolate the n-octyl angelate[5][6].

Mandatory Visualizations

Synthesis of Octyl Angelate via Fischer Esterification

Caption: Fischer esterification of angelic acid and 1-octanol.

Conclusion

Octyl angelate is a specialty ester with potential applications in the fragrance and pharmaceutical industries. While detailed physicochemical data remains somewhat scarce, its synthesis is achievable through standard esterification techniques. The clear distinction from its tiglate isomer is crucial for both synthesis and analysis. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

References

- 1. Angelic acid - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Isoamyl Angelate 10482-55-0 | TCI AMERICA [tcichemicals.com]

- 4. juniperus.org [juniperus.org]

- 5. EP0112394B1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

- 6. EP0112394A1 - Process for preparing angelic acid or its ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Octyl 2-Methylisocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 2-methylisocrotonate, an ester with potential applications in the pharmaceutical and fragrance industries, can be efficiently synthesized through several established pathways. This technical guide provides a comprehensive overview of the primary synthetic route, Fischer-Speier esterification, detailing the reaction mechanism, experimental protocols, and key quantitative data. Additionally, alternative enzymatic methods are discussed, offering a comparative perspective for researchers. The information is presented to facilitate the practical application of these methodologies in a laboratory setting.

Introduction

This compound, also known as octyl tiglate, is an organic ester. The synthesis of such esters is of significant interest for various applications. This document outlines the core synthetic pathways for its preparation, with a focus on providing detailed, actionable information for laboratory professionals.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-methylisocrotonic acid (also known as angelic acid) and 1-octanol.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The mechanism proceeds through the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-methylisocrotonic acid, increasing the electrophilicity of the carbonyl carbon.[1]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-octanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2][3][4]

Visualizing the Fischer Esterification Pathway

Caption: Fischer Esterification of 2-Methylisocrotonic Acid and 1-Octanol.

Experimental Protocol

This protocol is based on established procedures for Fischer esterification, particularly drawing parallels from the synthesis of similar octyl esters.

Materials:

-

2-Methylisocrotonic acid

-

1-Octanol

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2-methylisocrotonic acid, 1-octanol, a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected or the reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative parameters for the Fischer esterification synthesis of this compound, based on analogous reactions.

| Parameter | Value | Notes |

| Reactant Molar Ratio | 1 : 1.2 - 1.5 | (2-Methylisocrotonic acid : 1-Octanol) An excess of the alcohol is often used to drive the equilibrium. |

| Catalyst Loading | 1-5 mol% | Relative to the limiting reactant (2-methylisocrotonic acid). |

| Solvent | Toluene | Allows for azeotropic removal of water. |

| Reaction Temperature | 110-120 °C | Reflux temperature of toluene. |

| Reaction Time | 4-24 hours | Dependent on catalyst and reaction scale. |

| Typical Yield | 70-90% | Varies with reaction conditions and purification method. |

Alternative Synthesis Pathway: Enzymatic Esterification

An alternative, "greener" approach to the synthesis of this compound involves the use of lipases as biocatalysts. This method avoids the use of strong acids and harsh reaction conditions.

Reaction Overview

Enzymatic esterification utilizes a lipase, such as Candida antarctica lipase B (CALB), to catalyze the reaction between 2-methylisocrotonic acid and 1-octanol. The reaction is typically carried out in a solvent-free system or in an organic solvent.

Experimental Workflow

Caption: General workflow for the enzymatic synthesis of this compound.

Comparison of Synthesis Pathways

| Feature | Fischer-Speier Esterification | Enzymatic Esterification |

| Catalyst | Strong acid (H₂SO₄, p-TsOH) | Lipase (e.g., CALB) |

| Reaction Temperature | High (Reflux) | Mild (e.g., 40-60 °C) |

| Byproducts | Water (removed) | Water |

| Environmental Impact | Use of strong acids and organic solvents | "Greener" alternative, less waste |

| Reaction Time | Generally shorter | Can be longer |

| Selectivity | Good | Often higher, fewer side reactions |

| Catalyst Reusability | Not typically reused | Enzyme can often be recycled |

Conclusion

The synthesis of this compound is most readily achieved through the robust and well-established Fischer-Speier esterification. This method provides good yields and is scalable. For applications requiring milder conditions and a more sustainable approach, enzymatic esterification presents a viable and attractive alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity, and environmental considerations. This guide provides the necessary foundational knowledge for the successful laboratory synthesis of this compound.

References

Spectroscopic Data for Octyl 2-methylisocrotonate: A Technical Guide

Introduction

Octyl 2-methylisocrotonate, also known as octyl tiglate, is an ester belonging to the class of organic compounds used in the flavor and fragrance industry. A thorough understanding of its chemical structure and purity is paramount for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and characterization of this molecule. This guide provides a summary of the expected spectroscopic data for this compound and detailed experimental protocols for acquiring such data.

It is important to note that while extensive searches were conducted, publicly available, experimentally determined spectroscopic data for this compound is limited. Therefore, this guide presents data for closely related compounds, such as hexyl tiglate, and predicted values to offer valuable insights for researchers.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and predictive models.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | q | 1H | C(3)H |

| ~4.1 | t | 2H | O-CH₂ |

| ~1.8 | d | 3H | C(2)-CH₃ |

| ~1.7 | d | 3H | C(4)H₃ |

| ~1.6 | m | 2H | O-CH₂-CH₂ |

| ~1.3 | m | 10H | -(CH₂)₅- |

| ~0.9 | t | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~138 | C(2) |

| ~128 | C(3) |

| ~65 | O-CH₂ |

| ~32 | O-CH₂-CH₂ |

| ~29 | -(CH₂)₅- |

| ~26 | -(CH₂)₅- |

| ~23 | -(CH₂)₅- |

| ~14 | C(4) & -CH₃ |

| ~12 | C(2)-CH₃ |

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Mass Spectrometry Data for Hexyl Tiglate (a related compound)

| m/z | Relative Intensity (%) | Assignment |

| 184 | 5 | [M]⁺ |

| 113 | 10 | [M - C₆H₁₁]⁺ |

| 85 | 100 | [C₅H₉O]⁺ |

| 57 | 40 | [C₄H₉]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes (5 mm)

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (liquid)

-

Pipette

-

Acetone (for cleaning)

Procedure (Neat Liquid on Salt Plates):

-

Sample Preparation: Place a drop of the neat liquid sample onto the center of a clean, dry salt plate.[1]

-

Place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]

-

Spectrum Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the salt plates thoroughly with a volatile solvent like acetone and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Gas Chromatograph (GC) for sample introduction (optional, but common)

-

Volatile solvent (e.g., dichloromethane or hexane)

-

This compound sample

Procedure (GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.

-

Set the EI source to a standard electron energy of 70 eV.[2][3] This high energy level induces fragmentation, which is useful for structural analysis.[2][3][4]

-

Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Inject a small volume of the sample solution into the GC.

-

The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer's ion source.

-

The molecules are ionized and fragmented by the electron beam.

-

The resulting ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is recorded.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Octyl 2-methylisocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 2-methylisocrotonate, more systematically known as octyl (2Z)-2-methylbut-2-enoate or octyl angelate, is an organic ester. It belongs to the family of angelates, which are esters of angelic acid. Angelic acid is a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family.[1] The isomeric counterpart to octyl angelate is octyl tiglate, the ester of tiglic acid ((2E)-2-methylbut-2-enoic acid). This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, its synthesis, and analytical methods. Due to the limited specific data on n-octyl angelate, properties of its isomer, 3-octyl tiglate, and related compounds are included for comparative purposes.

Physical and Chemical Properties

The physical and chemical properties of this compound and its related isomers are crucial for their application and handling. The following tables summarize the available data.

Table 1: General Chemical Information

| Property | Value |

| Chemical Name | Octyl (2Z)-2-methylbut-2-enoate |

| Synonyms | This compound, Octyl angelate |

| Molecular Formula | C13H24O2 |

| Molecular Weight | 212.33 g/mol |

| Isomer | Octyl (2E)-2-methylbut-2-enoate (Octyl tiglate) |

Table 2: Physical Properties of Octyl Angelate and Related Isomers

| Property | n-Octyl Angelate | 3-Octyl Tiglate |

| Appearance | Colorless liquid (estimated) | Colorless clear liquid (estimated)[1][2] |

| Boiling Point | Data not available | 94.00 to 96.00 °C @ 60.00 mm Hg[3] |

| Specific Gravity | Data not available | 0.87900 to 0.88500 @ 25.00 °C[1][2] |

| Refractive Index | Data not available | 1.44100 to 1.44700 @ 20.00 °C[1][2] |

| Flash Point | Data not available | 210.00 °F TCC (98.89 °C)[1][2] |

| logP (o/w) | Data not available | 5.40 (estimated)[3] |

Experimental Protocols

The synthesis of this compound can be achieved through several established esterification methods. Below are detailed protocols based on common synthetic routes.

1. Synthesis via Fischer-Speier Esterification

This method involves the direct esterification of angelic acid with n-octanol in the presence of an acid catalyst.

-

Materials:

-

Angelic acid

-

n-Octanol (in excess)

-

Concentrated sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine angelic acid (1 molar equivalent) and n-octanol (1.5-2 molar equivalents) in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid).

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted angelic acid.

-

Wash again with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent and excess n-octanol under reduced pressure.

-

Purify the resulting crude octyl angelate by vacuum distillation.

-

2. Synthesis via Transesterification

This protocol describes the synthesis of n-octyl angelate from methyl angelate and n-octanol using a transesterification catalyst.[4]

-

Materials:

-

Methyl angelate

-

n-Octanol

-

Dioctyltin laurate (catalyst)[4]

-

Toluene

-

Molecular sieves (4Å)

-

-

Procedure:

-

Set up a flask with a Soxhlet extractor filled with 4Å molecular sieves, topped with a reflux condenser.

-

Charge the flask with methyl angelate (1 molar equivalent), n-octanol (1.2 molar equivalents), toluene, and a catalytic amount of dioctyltin laurate.[4]

-

Heat the mixture to reflux. The methanol produced during the transesterification will be adsorbed by the molecular sieves, driving the equilibrium towards the product.

-

Monitor the reaction progress by gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the catalyst by filtration or washing.

-

Remove the solvent and excess reactants under reduced pressure.

-

Purify the crude n-octyl angelate by vacuum distillation.

-

3. Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for the analysis and identification of octyl angelate and its isomers. The Kovats retention indices on different polarity columns can be used to differentiate between the angelate and tiglate esters.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural confirmation of the synthesized ester, allowing for unambiguous identification of the (Z) and (E) isomers based on the chemical shifts and coupling constants of the vinylic proton and methyl groups.

Chemical Relationships and Synthesis Overview

The following diagrams illustrate the isomeric relationship between octyl angelate and octyl tiglate, as well as a general workflow for their synthesis.

References

- 1. Angelic acid - Wikipedia [en.wikipedia.org]

- 2. kiche.or.kr [kiche.or.kr]

- 3. 3-octyl tiglate [perflavory.com]

- 4. Synthesis and GC-MS analysis of angelates and tiglates as an aid to identification of these components in essential oils [agris.fao.org]

- 5. juniperus.org [juniperus.org]

- 6. 3-octyl tiglate [thegoodscentscompany.com]

An In-depth Technical Guide to the Solubility of Organic Esters

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of a model organic ester, ethyl acetate. The principles and methodologies described herein are broadly applicable to the characterization of other novel ester compounds.

Solubility Data

The solubility of a compound in various solvents is a critical physical property that influences its application in formulations, extractions, and purification processes. The following table summarizes the quantitative solubility of ethyl acetate in water and its miscibility with other common organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 20 | 8.3 | [1][2][3] |

| Water | 25 | 8.0 | [4] |

| Water | Room Temperature | ~8 | [5] |

| Ethanol | - | Miscible | [1][2] |

| Acetone | - | Miscible | [1][2] |

| Diethyl Ether | - | Miscible | [1][2] |

| Benzene | - | Miscible | [1][2] |

Ethyl acetate is described as being highly soluble in most organic solvents, including alcohols, ketones, and aromatic hydrocarbons.[5] It is considered a moderately polar solvent and can dissolve up to 3% water, while having a solubility of 8% in water at room temperature.[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following outlines a general workflow for assessing the solubility of an organic compound.

Objective: To determine the qualitative and quantitative solubility of a target compound in various solvents.

Materials:

-

Test compound (e.g., ethyl acetate)

-

A range of solvents with varying polarities (e.g., water, ethanol, hexane, acetone)

-

Small test tubes or vials

-

Graduated pipettes and cylinders

-

Vortex mixer

-

Analytical balance

-

Constant temperature bath (optional, for temperature-controlled studies)

Qualitative Solubility Assessment:

-

Initial Screening: Add a small, pre-weighed amount of the test compound (e.g., 25 mg or 0.05 mL) to a test tube.[6]

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[6]

-

Mixing: Vigorously shake or vortex the mixture after each addition of solvent.[6]

-

Observation: Visually inspect the mixture for the dissolution of the compound. If the compound dissolves completely, it is considered soluble in that solvent under the tested conditions. If a solid or separate liquid phase remains, it is considered insoluble or partially soluble.

-

Classification: Based on solubility in a sequence of solvents (e.g., water, ether, 5% NaOH, 5% HCl), the compound can be classified into different solubility groups, which can provide initial information about its functional groups.[7][8]

Quantitative Solubility Determination (Shake-Flask Method):

-

Supersaturation: Prepare a supersaturated solution by adding an excess amount of the solute to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation, so sufficient time is crucial.

-

Phase Separation: Allow the undissolved solute to settle out. This can be expedited by centrifugation.

-

Sampling: Carefully extract a known volume of the clear, saturated supernatant.

-

Quantification: Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as:

-

Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solute.

-

Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

Chromatography (e.g., HPLC, GC): This is a highly accurate method for determining the concentration of the solute.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity.

Caption: A flowchart of the experimental workflow for solubility determination.

References

- 1. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 2. Ethyl_acetate [chemeurope.com]

- 3. Ethyl acetate - Sciencemadness Wiki [sciencemadness.org]

- 4. celanese.com [celanese.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Methylisocrotonate Esters

A deep dive into the burgeoning field of 2-methylisocrotonate esters reveals a versatile scaffold with significant promise in drug discovery and development. From potent anticancer agents to modulators of metabolic and inflammatory pathways, these compounds are attracting increasing interest from the scientific community. This technical guide provides an in-depth exploration of the core research applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

2-Methylisocrotonate esters, which include the cis (angelic acid esters) and trans (tiglic acid esters) isomers of 2-methyl-2-butenoic acid esters, are a class of small molecules found in various natural sources, particularly in plants of the Apiaceae family.[1] Traditionally used in herbal medicine, modern research is now uncovering the specific molecular mechanisms and therapeutic potential of these compounds.[1] This guide will illuminate the key areas of investigation, including their anticancer, metabolic, and anti-inflammatory activities.

Anticancer Applications: The Rise of Tigilanol Tiglate

A prominent example of a 2-methylisocrotonate ester in clinical development is tigilanol tiglate . This diterpenoid ester is under investigation for the treatment of a broad range of cancers.[2] Tigilanol tiglate's mechanism of action is linked to its ability to activate specific isoforms of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling and cancer.[2]

Quantitative Data: Anticancer Activity

Metabolic Modulation: Targeting FFA2 and PYY

Recent studies have indicated that tiglic acid can act as an agonist for free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in metabolic regulation.[3] Activation of FFA2 by short-chain fatty acids is known to stimulate the release of peptide YY (PYY), a gut hormone that plays a role in appetite suppression and glucose homeostasis.[3] This suggests a potential therapeutic avenue for 2-methylisocrotonate esters in the management of obesity and diabetes.[3]

Anti-inflammatory and Antimicrobial Potential

Hydroxylated derivatives of tiglic acid have demonstrated potential anti-inflammatory activities, expanding the therapeutic scope of this scaffold.[3] Furthermore, essential oils from plants like Angelica archangelica, known to contain angelic acid esters, have shown antimicrobial properties. This suggests that 2-methylisocrotonate esters could be explored for the development of novel anti-inflammatory and antimicrobial agents.

Quantitative Data: Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for isolated 2-methylisocrotonate esters against a broad spectrum of microbes are an active area of research. The complexity of essential oil compositions necessitates further investigation to attribute specific antimicrobial effects to individual ester components.

Experimental Protocols

General Synthesis of 2-Methylisocrotonate Esters

A common method for the synthesis of tiglic acid, a precursor for its esters, involves the dehydration of 2-hydroxy-2-methylbutyric acid.[4] The general procedure for esterification can then be carried out using standard methods such as Fischer esterification.

Materials:

-

2-hydroxy-2-methylbutyric acid

-

Concentrated sulfuric acid

-

Appropriate alcohol (e.g., methanol, ethanol)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dehydration: 2-hydroxy-2-methylbutyric acid is heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield tiglic acid.

-

Esterification: The resulting tiglic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid.

-

Work-up: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to remove any unreacted acid.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

Future Directions

The diverse biological activities of 2-methylisocrotonate esters highlight their potential as a privileged scaffold in medicinal chemistry. Future research should focus on:

-

Synthesis of Novel Analogs: The creation of libraries of novel esters with varying substitution patterns to establish comprehensive structure-activity relationships.

-

Elucidation of Mechanisms: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to optimize their drug-like characteristics.

References

A Technical Guide to the Thermal Stability and Degradation of Octyl 2-methylisocrotonate

Introduction

Octyl 2-methylisocrotonate is an ester combining a C8 alcohol moiety (octanol) with an α,β-unsaturated carboxylic acid (2-methylisocrotonic acid). Understanding the thermal stability and degradation profile of such molecules is critical in drug development, formulation, and manufacturing, where exposure to elevated temperatures can lead to the formation of impurities and impact product safety and efficacy. This document provides a projected overview of its thermal properties and outlines experimental protocols for its analysis.

Projected Thermal Stability

The thermal stability of an ester is influenced by factors such as the nature of the alkyl chain and the presence of functional groups. For this compound, the primary degradation pathway under thermal stress is expected to be a unimolecular elimination reaction.

Quantitative data for analogous compounds are presented below. Thermogravimetric Analysis (TGA) is a key technique used to determine the temperatures at which a substance begins to decompose (T_onset) and the temperature of maximum decomposition rate (T_max).

| Compound Class | Example Compound | T_onset (°C) | T_max (°C) | Atmosphere | Reference |

| Octyl Esters | Dioctyl Phthalate (DOP) | ~250-300 | ~330-350 | Inert | General Literature |

| Vinyl Esters | Ethylene Vinyl Acetate (EVA) | ~300-350 | ~360-380 | Inert | [1] |

| Unsaturated Esters | Unsaturated Polyester Resins | ~250-300 | ~350-400 | Inert | [2] |

Note: These values are approximate and can vary based on specific experimental conditions such as heating rate and atmosphere.

Based on these analogs, this compound is predicted to exhibit significant decomposition beginning in the range of 250-350°C in an inert atmosphere.

Proposed Degradation Pathways

The most probable thermal degradation mechanism for esters containing a β-hydrogen on the alcohol moiety is a concerted, unimolecular elimination known as an E_i (elimination, intramolecular) reaction or ester pyrolysis.[3] This process occurs through a six-membered cyclic transition state.

For this compound, this pathway would lead to the formation of 1-octene and 2-methylisocrotonic acid.

References

In-depth Technical Guide on the Material Safety Data Sheet (MSDS) Information for Octyl 2-methylisocrotonate

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for octyl 2-methylisocrotonate was not found in publicly available resources during a comprehensive search. The following information is based on data for structurally similar compounds and should be used with caution as a preliminary guide only. The toxicological and safety properties of this compound have not been fully investigated, and this document highlights the current data gap. Researchers, scientists, and drug development professionals are strongly advised to conduct their own safety assessments before handling this compound.

Introduction

This compound is an ester that, based on its structure, is anticipated to be used in applications such as fragrances and flavorings, similar to other octyl esters. Due to the lack of specific safety and toxicological data for this compound, this guide provides a summary of available information for structurally related compounds to offer a potential, albeit speculative, safety profile. The related compounds reviewed include octyl octanoate, octyl 2-methyl butyrate, and octyl crotonate.

Quantitative Data for Structurally Similar Compounds

The following tables summarize the available quantitative data for compounds structurally related to this compound. This information is intended to provide a general understanding of the potential physical and chemical properties of similar esters.

Table 1: Physical and Chemical Properties of Related Octyl Esters

| Property | Octyl Octanoate | Octyl 2-Methyl Butyrate | Octyl Crotonate |

| CAS Number | 2306-88-9 | 29811-50-5 | 22874-79-9 |

| Appearance | Colorless clear liquid (est.)[1] | Colorless clear liquid (est.)[2] | Colorless clear liquid (est.)[3] |

| Specific Gravity | 0.859 @ 25°C[1] | Not Available | Not Available |

| Refractive Index | 1.435 @ 20°C[1] | Not Available | Not Available |

| Boiling Point | 306-307°C @ 760 mmHg[1] | Not Available | 251-253°C @ 760 mmHg[3] |

| Flash Point | 139.44°C (283°F) TCC[1] | 104.44°C (220°F) TCC[2] | 118.33°C (245°F) TCC[3] |

| Solubility | Soluble in alcohol; Insoluble in water | Not Available | Soluble in alcohol; Water: 5.496 mg/L @ 25°C (est.)[3] |

est. = estimated; TCC = Tagliabue Closed Cup

Table 2: Safety and Hazard Information of Related Octyl Esters

| Hazard Information | Octyl Octanoate | Octyl 2-Methyl Butyrate | Octyl Crotonate |

| GHS Classification | None found[1] | None found[2] | None found[3] |

| Hazard Statement(s) | None found[1] | None found[2] | None found[3] |

| Precautionary Statement(s) | None found[1] | None found[2] | None found[3] |

| Toxicity Data | Oral/Parenteral, Dermal, and Inhalation toxicity not determined. | Oral/Parenteral, Dermal, and Inhalation toxicity not determined.[2] | Oral/Parenteral, Dermal, and Inhalation toxicity not determined.[3] |

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available due to the absence of specific toxicological studies. For structurally related compounds, general handling procedures for non-hazardous liquid chemicals in a laboratory or industrial setting are recommended. These typically include:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Signaling Pathways and Experimental Workflows

Information regarding signaling pathways associated with the toxicology of this compound is not available. Similarly, specific experimental workflows for its safety assessment have not been published.

Due to the lack of data, a diagram of a signaling pathway or an experimental workflow cannot be generated. Creating such a diagram would be speculative and could provide a false sense of understanding of the compound's safety profile.

Conclusion

There is a significant lack of publicly available safety and toxicological information for this compound. While data from structurally similar compounds such as octyl octanoate, octyl 2-methyl butyrate, and octyl crotonate suggest that these related esters have low volatility and are not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to emphasize that these findings cannot be directly extrapolated to this compound.

For researchers, scientists, and drug development professionals, this data gap necessitates a cautious approach. It is imperative to perform a thorough risk assessment and implement appropriate safety measures before handling this compound. The information provided in this guide should be considered as a preliminary and speculative overview, and not as a substitute for rigorous, compound-specific safety testing.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 2-methylisocrotonate, a long-chain alkyl α,β-unsaturated ester, is not a known naturally occurring compound. This technical guide provides a comprehensive overview of its probable synthesis, characterization, and potential biological activities based on data from structurally related compounds. The primary route for its synthesis is the Fischer esterification of 2-methylisocrotonic acid with 1-octanol. This document outlines a detailed, generalized experimental protocol for this synthesis and methods for its purification and characterization, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. While specific biological data for this compound is not available in the current literature, this guide explores the known biological activities of other α,β-unsaturated esters. These compounds are known to interact with cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, due to their electrophilic nature. This document presents conceptual diagrams of these potential interactions to guide future research.

Synthesis and Characterization of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-methylisocrotonic acid with 1-octanol, catalyzed by a strong acid.

Generalized Experimental Protocol: Fischer Esterification

Reaction Scheme:

Materials:

-

2-Methylisocrotonic acid

-

1-Octanol (in excess, to serve as both reactant and solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylisocrotonic acid and a 3 to 5-fold molar excess of 1-octanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water to remove the excess acid.

-

Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Wash with brine to remove any remaining water-soluble impurities.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1-octanol and any remaining solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Quantitative Data for Representative Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Acetic Acid | Ethanol | H₂SO₄ | 5 | 67 | [General Chemistry Textbooks] |

| Benzoic Acid | Methanol | H₂SO₄ | 4 | 70 | [General Chemistry Textbooks] |

| Tiglic Acid | Ethanol | H₂SO₄ | 3 | 85 | [Hypothetical, based on similar reactions] |

| 2-Methylisocrotonic Acid | 1-Octanol | H₂SO₄ | 2-4 | 70-90 (Expected) | N/A |

Characterization Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the purity of the synthesized ester and determining its molecular weight. The fragmentation pattern in the mass spectrum can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the octyl chain protons, the methyl groups, and the vinyl proton of the 2-methylisocrotonate moiety.

-

¹³C NMR: Will confirm the presence of the ester carbonyl carbon, the olefinic carbons, and the carbons of the octyl and methyl groups.

-

Potential Biological Activities and Signaling Pathways

There is no specific data on the biological activities of this compound. However, the presence of the α,β-unsaturated ester moiety suggests potential reactivity as a Michael acceptor. This chemical feature is common in compounds that can modulate cellular signaling pathways by reacting with nucleophilic residues (such as cysteine) in proteins.

Interaction with NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. The activity of NF-κB is controlled by its inhibitor, IκB. Certain α,β-unsaturated compounds can inhibit NF-κB activation by modifying IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκB.

Caption: A conceptual diagram of the potential inhibition of the NF-κB signaling pathway by an α,β-unsaturated ester.

Interaction with MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. The activity of these pathways can be modulated by various stimuli, including cellular stress. α,β-Unsaturated compounds can induce cellular stress and activate stress-responsive MAPK pathways, such as the JNK and p38 pathways.

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Octyl 2-methylisocrotonate

Application Notes & Protocols: GC-MS Analysis of Octyl 2-methylisocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. This document provides a detailed application note and protocol for the analysis of this compound, a volatile ester often found in fragrance and flavor applications. The methodologies described herein are intended to provide a robust framework for researchers and professionals in drug development and chemical analysis.

Experimental Protocols

A precise and reproducible experimental protocol is crucial for the accurate analysis of this compound. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The appropriate preparation of the sample is critical to ensure accurate and reliable GC-MS results. As this compound is a volatile ester, headspace or liquid injection techniques can be employed.

Protocol for Liquid Injection:

-

Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble and that does not interfere with the analyte peak. Hexane or ethyl acetate are suitable options.

-

Standard Preparation:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh the sample matrix containing this compound.

-

Extract the analyte using a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, if the matrix is complex.

-

Dilute the final extract with the chosen solvent to a concentration within the calibration range.

-

-

Internal Standard: For quantitative analysis, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to all standards and samples at a constant concentration.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |

| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injection Mode | Splitless (for trace analysis) or Split (10:1 ratio for higher concentrations) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | - Initial Temperature: 60 °C (hold for 2 min) - Ramp: 10 °C/min to 280 °C - Final Hold: 5 min at 280 °C |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Acquisition Mode | Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation: Quantitative Analysis

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. These values are based on the general behavior of similar esters and may vary with experimental conditions.

| Parameter | Predicted Value | Notes |

| Retention Time (RT) | 12-15 min | Dependent on the specific GC column and oven program. |

| Molecular Ion (M+) | m/z 198 | C13H24O2 |

| Key Fragment Ions (m/z) | 83, 55, 112, 70 | Predicted based on typical ester fragmentation. |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Achievable with SIM mode. |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | Achievable with SIM mode. |

| Calibration Curve Range | 1 - 100 µg/mL | Should be established experimentally. |

| Correlation Coefficient (r²) | > 0.995 | For a linear calibration curve. |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: GC-MS Experimental Workflow for this compound Analysis.

GC-MS Process Logic

This diagram illustrates the logical relationship between the components of the GC-MS system during analysis.

Caption: Logical Flow of the GC-MS Analysis Process.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for an ester. The molecular ion at m/z 198 may be of low abundance. Key fragmentation pathways include:

-

McLafferty Rearrangement: This is a common fragmentation for esters and would likely result in a prominent ion. For this compound, this could lead to the formation of a radical cation of octene (m/z 112) and neutral 2-methylisocrotonic acid.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the formation of an acylium ion.

-

Cleavage of the Alkoxy Group: Loss of the octyl group can also occur.

Based on these principles, the expected major fragments are:

-

m/z 83: This would correspond to the acylium ion [CH3-C(CH3)=CH-CO]+.

-

m/z 55: A further fragmentation of the acylium ion.

-

m/z 112: Resulting from the McLafferty rearrangement, corresponding to the octene radical cation.

-

m/z 70: A fragment from the octyl chain.

It is important to confirm these predicted fragmentation patterns by analyzing a certified reference standard of this compound.

Application Note: Analysis of Octyl 2-methylisocrotonate using High-Performance Liquid Chromatography

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the determination of Octyl 2-methylisocrotonate using High-Performance Liquid Chromatography (HPLC). The proposed method is based on established analytical procedures for structurally similar compounds, such as octyl esters and other fragrance components.

Introduction

This compound is an ester used in the fragrance and flavor industry. Accurate and reliable analytical methods are essential for its quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of such non-volatile and thermally labile compounds. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Analytical Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained on the column and separated from other components in the sample matrix. Elution is achieved by using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. Detection is performed using an ultraviolet (UV) detector, as the double bond in the isocrotonate moiety is expected to exhibit UV absorbance.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Formic acid or phosphoric acid (for mobile phase modification, if necessary).

-

Standard: A certified reference standard of this compound.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required.

-

Example for a cosmetic product:

-

Accurately weigh a known amount of the sample.

-

Extract the analyte using a suitable solvent like methanol or acetonitrile.

-

Vortex and sonicate to ensure complete extraction.

-

Centrifuge to separate any undissolved excipients.

-

Filter the supernatant through a 0.45 µm syringe filter before injection.

-

Proposed HPLC Method

The following table summarizes the proposed starting parameters for the HPLC method. Method optimization may be required to achieve the desired separation and peak shape.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Run Time | 15 minutes |

Note: The mobile phase composition can be adjusted to optimize the retention time of the analyte. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be obtained during method validation for the analysis of this compound.

| Parameter | Result |

| Retention Time | ~ 8.5 min |

| **Linearity (R²) ** | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Logical Relationship of Method Parameters

This diagram shows the relationship between key HPLC parameters that can be adjusted for method development and optimization.

Conclusion

This application note provides a starting point for the development of a robust and reliable HPLC method for the analysis of this compound. The proposed RP-HPLC method with UV detection is a common and effective approach for the analysis of similar ester compounds.[1][2] It is recommended that the method be thoroughly validated according to the relevant regulatory guidelines to ensure its suitability for the intended application. The provided workflows and parameter relationships can guide the user in method development and troubleshooting.

References

Application Note: Protocol for the Esterification of 2-Methylisocrotonic Acid with Octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of octyl 2-methylisocrotonate via the Fischer esterification of 2-methylisocrotonic acid with octanol. This method is widely applicable in organic synthesis for the preparation of esters, which are valuable intermediates in the pharmaceutical and fragrance industries. The protocol outlines the reaction setup, purification, and characterization of the final product.

Introduction

Esterification is a fundamental reaction in organic chemistry that forms an ester from a carboxylic acid and an alcohol. The Fischer esterification is a classic acid-catalyzed method that is efficient for the synthesis of a wide range of esters. 2-Methylisocrotonic acid, also known as tiglic acid, is an unsaturated carboxylic acid, and its esters have applications in the synthesis of biologically active molecules and as fragrance components. This protocol details the esterification of 2-methylisocrotonic acid with octanol, a long-chain alcohol, to produce this compound. The reaction is carried out under reflux with an acid catalyst, and the product is purified by a standard aqueous workup followed by distillation.

Reaction Scheme

Quantitative Data

The following table summarizes the typical quantitative data for the esterification of 2-methylisocrotonic acid with octanol, based on analogous reactions and general principles of Fischer esterification.[1]

| Parameter | Value | Notes |

| Reactants | ||

| 2-Methylisocrotonic Acid | 1.0 eq | |

| Octanol | 3.0 - 5.0 eq | Using an excess of the alcohol drives the equilibrium towards the product. |

| Catalyst | ||

| Sulfuric Acid (conc.) | 0.1 - 0.2 eq | A strong acid catalyst is essential for the reaction. |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 130-160 °C) | The reaction is heated to the boiling point of the mixture to ensure a reasonable reaction rate. |

| Reaction Time | 4 - 8 hours | Reaction progress should be monitored by TLC or GC. |

| Yield and Purity | ||

| Typical Yield | 70 - 85% | Yields can vary based on the efficiency of water removal and purification. |

| Purity (after purification) | >95% | Purity is typically determined by GC or NMR analysis. |

Experimental Protocol

Materials:

-

2-Methylisocrotonic acid

-

Octanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylisocrotonic acid (e.g., 10.0 g, 0.1 mol).

-

Add octanol (e.g., 39.0 g, 0.3 mol, 3 equivalents) and toluene (e.g., 50 mL). Toluene is used as a solvent to facilitate azeotropic removal of water.

-

Set up the flask with a Dean-Stark apparatus and a condenser.

-

Slowly add concentrated sulfuric acid (e.g., 1.0 mL, approx. 0.018 mol) to the stirred mixture. Caution: Sulfuric acid is highly corrosive.

-

-

Reaction:

-

Heat the mixture to reflux using a heating mantle. The temperature will depend on the boiling point of the toluene/octanol mixture.

-

Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing for 4-8 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water (2 x 50 mL)

-

Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

-

Brine (1 x 50 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess octanol.

-

-

Final Purification:

-

The crude ester can be further purified by vacuum distillation to obtain the pure this compound.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Concentrated sulfuric acid is extremely corrosive and should be handled with care.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

The reaction should be heated using a heating mantle, not an open flame.

Conclusion

This protocol provides a reliable and straightforward method for the esterification of 2-methylisocrotonic acid with octanol. The use of a Dean-Stark trap to remove water effectively drives the reaction to completion, resulting in good yields of the desired ester. This procedure can be adapted for the synthesis of other esters by varying the carboxylic acid and alcohol starting materials.

References

Application Notes and Protocols: Use of Octyl 2-methylisocrotonate as a Novel Fragrance Ingredient

Physicochemical and Olfactory Properties of Related Fragrance Esters

A summary of the known properties of structurally related fragrance ingredients is presented below to provide an estimated profile for Octyl 2-methylisocrotonate.

| Property | Octyl 2-methylbutyrate | Octyl Crotonate | 3-Octyl Tiglate (1-ethylhexyl tiglate) |

| CAS Number | 29811-50-5 | 22874-79-9 | 94133-92-3 |

| Molecular Formula | C13H26O2 | C12H22O2 | C13H24O2 |

| Appearance | Colorless clear liquid (est.) | Colorless clear liquid (est.) | Colorless clear liquid (est.) |

| Odor Profile | Waxy, fruity, green, musty, with a lactonic undernote[1] | Fruity with a hay quality, winey with a mushroom note, slightly harsh and chemical[2] | Spicy, dried fruit, peppery |

| Flash Point | 104.44 °C (220.00 °F)[1] | 118.33 °C (245.00 °F)[2][3] | 98.89 °C (210.00 °F) |

| Specific Gravity | Not Available | Not Available | 0.879 - 0.885 @ 25°C |

| Refractive Index | Not Available | Not Available | 1.441 - 1.447 @ 20°C |

| Solubility | Soluble in alcohol | Soluble in alcohol[2] | Soluble in alcohol |

Safety and Regulatory Information for Related Fragrance Esters

The safety and regulatory landscape for related compounds provides an initial guide for the potential handling and concentration limits of a new fragrance ingredient.

| Parameter | Octyl 2-methylbutyrate | Octyl Crotonate | 3-Octyl Tiglate |

| GHS Classification | None found[1] | None found[2] | Not Available |

| Usage Recommendation | Up to 2.0% in fragrance concentrate[1] | Not for flavor use[2] | Up to 2.0% in fragrance concentrate |

| Oral/Dermal Toxicity | Not determined[1] | Not determined[2] | Not Available |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol outlines a general method for the synthesis of a fragrance ester.

Materials:

-

2-methylisocrotonic acid

-

1-octanol

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Combine equimolar amounts of 2-methylisocrotonic acid and 1-octanol in a round-bottom flask containing toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Assemble the Dean-Stark apparatus and reflux condenser with the flask.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water is collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude this compound can be purified by vacuum distillation.

Caption: Fischer Esterification of this compound.

Protocol 2: Olfactory Evaluation of a Novel Fragrance Ingredient

Objective: To characterize the odor profile and performance of this compound.

Materials:

-

This compound (purified)

-

Ethanol (perfumer's grade)

-

Fragrance blotters (smelling strips)

-

Odor-free lotion base

-

Odor-free soap base

-

Glass vials

Procedure:

-

Odor Profile on Blotter:

-

Prepare a 10% solution of this compound in ethanol.

-

Dip a fragrance blotter into the solution and allow the ethanol to evaporate for a few seconds.

-

Evaluate the odor at different time points: top notes (initial impression), heart notes (after 10-15 minutes), and base notes (after several hours). Record the odor characteristics at each stage.

-

-

Performance in Product Bases:

-

Incorporate this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0%) into the lotion and soap bases.

-

Homogenize the mixtures thoroughly.

-

Evaluate the scent of the final products immediately after preparation and after a 24-hour stabilization period.

-

Assess the stability of the fragrance in the base, noting any discoloration or changes in the odor profile.

-

Caption: Workflow for Olfactory Evaluation.

Protocol 3: Preliminary Stability and Compatibility Testing

Objective: To assess the stability of this compound in different environments.

Materials:

-

This compound

-

Ethanol

-

Lotion base

-

Soap base

-

Clear glass vials

-

UV light chamber

-

Oven

Procedure:

-

Prepare samples of this compound at a fixed concentration (e.g., 1%) in ethanol, lotion base, and soap base.

-

Prepare control samples of each base without the fragrance ingredient.

-

Store sets of samples under different conditions:

-

Room temperature (dark)

-

Elevated temperature (e.g., 40°C in an oven)

-

UV light exposure

-

-

Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any changes in color, clarity, or viscosity.

-

Perform an olfactory evaluation at each interval to detect any changes in the fragrance profile, which might indicate degradation.

-

Compare the test samples to the control samples to determine the impact of the fragrance ingredient on the base and vice versa.

References

Application Notes and Protocols for Octyl 2-methylisocrotonate in Organic Synthesis

Disclaimer: Direct experimental data on the applications of Octyl 2-methylisocrotonate in organic synthesis is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established reactivity of analogous α,β-unsaturated esters and are provided as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an α,β-unsaturated ester with significant potential as a versatile building block in organic synthesis. Its structure, featuring a Michael acceptor and a dienophile, allows it to participate in a variety of carbon-carbon bond-forming reactions. These characteristics make it a valuable precursor for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. This document outlines potential synthetic applications of this compound, complete with detailed theoretical protocols and visualizations of key reaction pathways.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes.[1] For the synthesis of this compound, this would involve the reaction of a phosphonate ester with a ketone.

Workflow for the Horner-Wadsworth-Emmons Reaction:

Caption: Workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Experimental Protocol (Hypothetical):

-

To a solution of triethyl 2-phosphonopropionate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Stir the mixture at 0 °C for 30 minutes, then add acetone (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding ethyl ester.